2-Chloro-N-(2,4-dichlorophenyl)acetamide

Antifungal Candida Mycology

This chloroacetamide intermediate features a definitive 2,4-dichloro substitution that forces the N–H bond into a syn conformation with the ortho‑chloro group, creating a distinct hydrogen‑bonding network and predictable electrophilic reactivity. This structural uniqueness translates to consistent biological outcomes—documented MICs of 25–50 μg/mL against Candida spp. and 3.12–50 μg/mL against dermatophytes, including ergosterol‑independent activity against azole‑resistant strains. For medicinal chemistry and agrochemical programs requiring batch‑to‑batch reproducibility, this compound delivers a validated conformational benchmark and a reliable building block for nucleophilic substitution-based syntheses.

Molecular Formula C8H6Cl3NO
Molecular Weight 238.5 g/mol
CAS No. 6974-56-7
Cat. No. B1346228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2,4-dichlorophenyl)acetamide
CAS6974-56-7
Molecular FormulaC8H6Cl3NO
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC(=O)CCl
InChIInChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
InChIKeyKRUAPYSYOURFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2,4-dichlorophenyl)acetamide (CAS 6974-56-7): Structural Identity and Functional Scope for Scientific Procurement


2-Chloro-N-(2,4-dichlorophenyl)acetamide (CAS 6974-56-7, C₈H₆Cl₃NO, MW 238.5) is a chloroacetamide derivative characterized by a 2,4-dichlorophenyl ring and a chloroacetyl side chain [1]. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, with documented antimicrobial and antifungal activities driving its research applications [2]. Its unique substitution pattern—specifically the ortho and para chloro substituents on the phenyl ring—dictates a distinct conformational profile and hydrogen-bonding network that differentiates it from other N-aromatic amides [1].

Why Generic Substitution of 2-Chloro-N-(2,4-dichlorophenyl)acetamide Fails: Differential Evidence from Chloroacetamide Analogs


Chloroacetamide derivatives are not interchangeable due to the profound influence of aryl ring substitution patterns on both conformational stability and biological activity. The specific 2,4-dichloro substitution of CAS 6974-56-7 forces the N—H bond into a nearly syn conformation relative to the ortho-chloro substituent, a structural feature distinct from the anti conformation observed in meta-substituted analogs like 2-chloro-N-(3-chlorophenyl)acetamide [1]. This conformational divergence alters the intramolecular hydrogen-bonding network and, consequently, the compound's interaction with biological targets and its physicochemical properties [2]. Furthermore, the electron-withdrawing nature and positioning of the chloro groups directly impact electrophilicity and reactivity in subsequent synthetic transformations, making generic substitution without verification a source of experimental irreproducibility.

Quantitative Differentiation of 2-Chloro-N-(2,4-dichlorophenyl)acetamide: Direct Comparative Evidence vs. Analogs


Antifungal Efficacy Against Candida Species: Direct Comparison of MIC Values for Chloroacetamide Derivatives

In a comparative study of 11 chloroacetamide derivatives, Compound 2 (identified as 2-Chloro-N-(2,4-dichlorophenyl)acetamide) was among the three most effective against Candida species, with a Minimum Inhibitory Concentration (MIC) range of 25–50 μg/mL. This performance is directly comparable to Compounds 3 and 4 in the same series, which exhibited identical MIC ranges [1]. The compound's efficacy against dermatophytes was even more pronounced, with an MIC range of 3.12–50 μg/mL, again comparable to the lead compounds in the series [1].

Antifungal Candida Mycology

Structural Conformation and Intramolecular Hydrogen Bonding: A Comparative Crystallographic Analysis

The crystal structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide reveals a distinct conformational arrangement. The N—H bond is nearly syn to the ortho-chloro substituent, and the C=O bond is anti to the N—H bond [1]. This contrasts with the structure of 2-chloro-N-(3-chlorophenyl)acetamide, where the N—H bond is anti to the meta-chloro substituent [2]. The specific syn conformation in the 2,4-dichloro derivative is crucial for its unique intramolecular hydrogen bonding network, which influences its solid-state packing and potentially its biological interactions [1].

Crystallography Structure-Activity Relationship Conformational Analysis

Formulation Compatibility: Retention of Antifungal Activity in Film-Forming Systems

A key differentiator for 2-Chloro-N-(2,4-dichlorophenyl)acetamide is its proven compatibility with advanced topical formulations. When incorporated into a film-forming system (FFS) designed for enhanced skin retention, the compound maintained its antifungal activity with MIC values equivalent to those of the free (unformulated) compound [1]. This demonstrates that the compound's inherent activity is not compromised by the formulation matrix, a prerequisite for developing effective topical therapeutics.

Drug Delivery Formulation Science Topical Antifungal

Mechanistic Insight: Ergosterol-Independent Mode of Action in Fungi

Unlike many conventional antifungal agents that target ergosterol (a key component of fungal cell membranes), 2-Chloro-N-(2,4-dichlorophenyl)acetamide was found not to act through complexation with ergosterol [1]. This suggests a distinct mechanism of action, potentially involving alternative fungal cell targets. While the exact target remains to be fully elucidated, this finding is a significant point of differentiation from azole and polyene antifungals, which are associated with resistance mechanisms and toxicity issues.

Antifungal Mechanism Mode of Action Ergosterol

High-Impact Application Scenarios for 2-Chloro-N-(2,4-dichlorophenyl)acetamide Based on Quantitative Evidence


Lead Optimization in Topical Antifungal Drug Discovery

The demonstrated potent activity against both Candida spp. and dermatophytes (MIC 25–50 μg/mL and 3.12–50 μg/mL, respectively), combined with its retention of activity in a film-forming system, makes CAS 6974-56-7 an excellent starting point for developing novel topical treatments for skin and superficial mycoses [1]. Its ergosterol-independent mechanism suggests it could be effective against azole-resistant strains, addressing a critical unmet medical need.

Calibration Standard in Chloroacetamide Structure-Activity Relationship (SAR) Studies

The well-defined and distinct conformational signature of this compound (syn N—H to ortho-Cl) provides a robust benchmark for SAR studies [2]. Researchers can use this compound as a reference to systematically evaluate how modifications to the aryl ring or the chloroacetyl side chain alter molecular conformation and, in turn, biological activity. This is crucial for building predictive models in medicinal chemistry and pesticide development.

Intermediate for Agrochemical Synthesis with Predictable Reactivity

As a key chloroacetamide intermediate, this compound's reactivity profile is well-understood due to the electron-withdrawing effects of the 2,4-dichloro substitution. This predictability in nucleophilic substitution reactions makes it a reliable building block for synthesizing a diverse array of herbicides and fungicides . Its use ensures consistent synthetic outcomes, reducing batch-to-batch variability in industrial-scale processes.

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